molecular formula C6H10ClN3 B1426005 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride CAS No. 1187830-90-5

4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride

Número de catálogo: B1426005
Número CAS: 1187830-90-5
Peso molecular: 159.62 g/mol
Clave InChI: MGEFXKKDBHBPEO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Context of Pyrazolopyridine Derivatives in Heterocyclic Chemistry

The exploration of pyrazolopyridine derivatives began in the late 20th century, driven by the need for novel heterocyclic scaffolds in drug discovery. Pyrazole itself, first synthesized by Ludwig Knorr in 1883, became a cornerstone for developing fused systems due to its dual nitrogen atoms and aromatic stability. The fusion of pyrazole with pyridine rings emerged as a strategy to enhance molecular complexity while retaining bioactivity. Early work focused on fully unsaturated pyrazolo[3,4-b]pyridines, but the introduction of saturation in the pyridine ring—leading to tetrahydro derivatives—marked a pivotal shift in the 2010s.

Key milestones include the development of regioselective synthesis methods, such as the use of POCl₃-mediated cyclization and palladium-catalyzed cross-coupling reactions. These advances enabled precise functionalization at positions C-3, C-5, and C-7 of the pyrazolo[3,4-c]pyridine core, as demonstrated in studies optimizing antitumor and anti-inflammatory agents. The hydrochloride salt form, introduced to improve solubility, became a standard for pharmacological testing by the mid-2010s.

Structural Classification and Nomenclature of Bicyclic Pyrazolo-Pyridine Systems

The compound belongs to the pyrazolo[3,4-c]pyridine family, a subclass of bicyclic heterocycles with the following structural features:

Structural Feature Description
Core framework Pyrazole fused to pyridine at positions 3 (pyrazole) and c (pyridine)
Saturation Partial hydrogenation at pyridine ring positions 4,5,6,7
Nitrogen positions N-1 (pyrazole), N-2 (pyrazole), and N-7 (pyridine)
Tautomeric forms 1H- and 2H-tautomers possible, stabilized by resonance

The IUPAC name 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine reflects both the saturation pattern (tetrahydro) and fusion points (3,4-c). This differs from isomers like pyrazolo[4,3-c]pyridine, where fusion occurs at pyrazole position 4. X-ray crystallography confirms a planar pyrazole ring and chair-like conformation in the saturated pyridine moiety, with bond lengths of 1.33–1.37 Å for C-N bonds.

Significance of Saturation in Tetrahydro-Pyrazolopyridine Scaffolds

Partial saturation of the pyridine ring introduces critical physicochemical and pharmacological advantages:

  • Enhanced Solubility : The tetrahydro form increases polarity, improving aqueous solubility by 2–3 orders of magnitude compared to fully aromatic analogs.
  • Conformational Flexibility : Saturation allows the pyridine ring to adopt non-planar conformations, facilitating interactions with hydrophobic protein pockets.
  • Electronic Modulation : Reduced aromaticity decreases π-π stacking tendencies, favoring hydrogen bonding and dipole interactions in biological targets.

Comparative studies show that saturation at positions 4–7 preserves the pyrazole ring's aromaticity while altering the pyridine moiety's electron density. This balance enables selective functionalization—for example, C-5 undergoes Buchwald–Hartwig amination 40% faster in tetrahydro derivatives than in unsaturated counterparts. Such properties have made this scaffold a focus for kinase inhibitors and G-protein-coupled receptor modulators.

The hydrochloride salt further stabilizes the protonated N-7 nitrogen, enhancing crystallinity and shelf-life. Thermal analysis reveals a melting point of 210–215°C, with decomposition above 300°C, consistent with its stability under standard storage conditions.

Propiedades

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-2-7-4-6-5(1)3-8-9-6;/h3,7H,1-2,4H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEFXKKDBHBPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-90-5
Record name 1H-Pyrazolo[3,4-c]pyridine, 4,5,6,7-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187830-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Métodos De Preparación

Cyclization of Precursors via Multi-step Organic Synthesis

One prevalent approach involves constructing the heterocyclic core through the cyclization of suitably functionalized intermediates, often starting from simpler heterocycles or aromatic precursors.

Step Starting Material Reagents Conditions Product Yield Reference
1 1,3-Diketone derivatives Hydrazines Reflux in ethanol or acetic acid Pyrazole intermediates ~70-80% Winters et al., 1985
2 Pyrazole intermediates Cyclization reagents (e.g., aldehydes, acids) Heating under reflux Pyrazolopyridine core Variable Patents (CN113264931B)

This method benefits from high atom economy, low cost, and ease of operation, making it suitable for industrial scale-up.

Direct Cyclization Using Hydrazine Derivatives

An alternative involves direct condensation of hydrazines with appropriate aldehyde or ketone precursors under controlled conditions:

  • Reaction : Hydrazine derivatives + α,β-unsaturated carbonyl compounds
  • Conditions : Reflux in ethanol with acid catalysts (e.g., acetic acid)
  • Outcome : Formation of the tetrahydro-pyrazolopyridine ring system with moderate to high yields (~75-80%)

Catalytic Hydrogenation and Functionalization

Post-cyclization, hydrogenation under mild conditions (H₂, Pd/C or PtO₂) can be employed to saturate the ring system, yielding the tetrahydro derivative.

Industrial Production and Scale-Up Strategies

Use of Solid-supported Catalysts

Recent advances suggest employing solid acid catalysts like amorphous carbon-supported sulfonic acid (AC-SO3H) for cyclization steps, facilitating recovery and reuse, thus reducing costs and environmental impact.

Continuous Flow Chemistry

Implementing continuous flow reactors allows precise control of reaction parameters, improved safety, and scalability, especially for steps involving hazardous reagents or exothermic reactions.

Data Tables Summarizing Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Advantages Limitations
Multi-step cyclization 1,3-Diketones + Hydrazines Acidic or neutral conditions Reflux, solvent-dependent High yield, scalable Multiple steps, purification needed
Direct condensation Hydrazines + Aldehydes/Ketones Acid catalysts Reflux in ethanol Simpler, fewer steps Moderate yields, selectivity issues
Catalytic hydrogenation Pyrazolopyridine intermediates H₂, Pd/C Mild H₂ pressure, room temperature Efficient saturation Requires prior synthesis of intermediates

Research Findings and Notable Studies

Patent CN113264931B (2021)

This patent describes an efficient synthesis route emphasizing raw material accessibility, reaction controllability, and industrial applicability. It highlights the use of readily available starting materials and simple reaction conditions, with a focus on high atom economy and low production costs.

Literature on Pyrazolopyridine Synthesis

Research by Winters et al. (1985) demonstrates the synthesis of related compounds, emphasizing microwave-assisted cyclization with palladium catalysts, which could be adapted for the tetrahydro derivative.

Key Observations

  • The reaction of hydrazines with α,β-unsaturated carbonyl compounds under reflux yields the core heterocycle efficiently.
  • Use of solid-supported catalysts enhances process sustainability.
  • The final step often involves salt formation with hydrochloric acid, yielding the hydrochloride salt.

Notes on Purity and Characterization

  • Purity is typically confirmed via NMR, LC-MS, and elemental analysis.
  • Yield ranges from 70-85%, depending on the specific route and conditions.
  • Crystallization from ethanol or ethyl acetate provides high-purity products suitable for pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydropyrazole derivatives, and substituted pyrazolopyridines, which can be further functionalized for various applications .

Aplicaciones Científicas De Investigación

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials science.

Mecanismo De Acción

The mechanism of action of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .

Comparación Con Compuestos Similares

1-Methyl Derivative (CAS 1228878-69-0)

The dihydrochloride salt further improves aqueous solubility compared to the monohydrochloride form .

1-Phenyl Derivative (CAS 396133-34-9)

Substitution with a phenyl group at the 1-position alters electron density, enhancing lipophilicity and affinity for hydrophobic binding pockets. The [4,3-c] ring fusion (vs. [3,4-c] in the parent compound) modifies the spatial orientation of the pyridine nitrogen, affecting hydrogen-bonding capabilities .

Fluorinated and Hydroxylated Analogs

The 7,7-difluoro substitution (e.g., 7,7-difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride) introduces strong electron-withdrawing effects, lowering pKa values and enhancing stability under physiological conditions. The hydroxyl group at the 3-position enables hydrogen bonding with serine proteases, a critical feature in anticoagulant activity .

Chiral Derivatives (e.g., (4S)-1,4-Dimethyl)

Stereochemistry at the 4-position (S-configuration) influences enantioselective binding to targets like factor Xa in anticoagulant drugs. This modification is pivotal in optimizing pharmacokinetic profiles .

Cyclopropyl-Substituted Analog

The cyclopropyl group at the 1-position (e.g., 1-cyclopropyl derivative) improves metabolic stability by shielding reactive sites from cytochrome P450 enzymes, extending half-life in vivo .

Pharmacological Relevance

The parent compound’s scaffold is integral to apixaban (Eliquis®), a direct factor Xa inhibitor. Structural variations in analogs directly correlate with potency and selectivity:

  • Apixaban (1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide) incorporates a 4-methoxyphenyl group and a carboxamide moiety, achieving high oral bioavailability and target specificity .
  • Fluorinated analogs (e.g., 7,7-difluoro derivatives) exhibit prolonged anticoagulant effects due to enhanced resistance to enzymatic degradation .

Actividad Biológica

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride (CAS No. 1187830-90-5) is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies.

  • Molecular Formula : C6_6H9_9ClN3_3
  • Molecular Weight : 196.1 g/mol
  • Purity : Typically >95% in research applications
  • Storage Conditions : Recommended under inert atmosphere at 2-8°C

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines:

  • Inhibition of Cell Proliferation : The compound demonstrated significant antiproliferative effects on HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages of 54.25% and 38.44%, respectively .
  • Selectivity : It showed minimal toxicity towards normal fibroblasts (GM-6114), indicating a favorable selectivity profile for targeting cancer cells .

Antioxidant Properties

The compound has been associated with antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. It was found to enhance the antioxidant properties when combined with other heterocyclic systems .

The mechanisms underlying the biological activities of this compound include:

  • Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest at the G2/M phase in cancer cells .
  • Pro-apoptotic Effects : The compound promotes apoptosis by downregulating Bcl-2 and upregulating Bax expression .
  • Targeting Signaling Pathways : It has been identified as a selective inhibitor of certain protein-protein interactions relevant to cancer progression .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrazolo derivatives has revealed that modifications to the core structure can significantly impact biological activity. For instance:

  • Substituents at specific positions can enhance or diminish anticancer properties.
  • The presence of electron-withdrawing groups has been correlated with increased potency against tumor cells .

Case Studies and Research Findings

  • Study on Anticancer Efficacy :
    • A study evaluated various derivatives of pyrazolo compounds, including this compound. Results indicated IC50_{50} values ranging from 73 to 84 mg/mL against different cancer cell lines, highlighting its potential as an anticancer agent .
  • Antioxidant Activity Assessment :
    • The compound was subjected to various antioxidant assays (ABTS, FRAP) which confirmed its efficacy in scavenging free radicals and reducing oxidative stress markers in cellular models .

Q & A

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

  • Methodological Answer : Link to kinase inhibition hypotheses by aligning with structure-activity relationship (SAR) models. For example, substituting the pyridine ring with electron-withdrawing groups (e.g., Cl, F) may enhance target binding (as seen in ). Validate through iterative synthesis, bioassay, and QSAR modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride
Reactant of Route 2
4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.